molecular formula C6H9N3O2 B3039529 5-nitro-1-propyl-1H-pyrazole CAS No. 1170522-30-1

5-nitro-1-propyl-1H-pyrazole

Cat. No.: B3039529
CAS No.: 1170522-30-1
M. Wt: 155.15 g/mol
InChI Key: DYVUOKAQZXKGML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Nitro-1-propyl-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2, a nitro group at position 5, and a propyl group at position 1. This compound belongs to the pyrazole family, which is known for its diverse biological and pharmacological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-nitro-1-propyl-1H-pyrazole typically involves the cyclocondensation of appropriate hydrazines with β-dicarbonyl compounds. One common method includes the reaction of 1-propylhydrazine with 3-nitro-2-butanone under acidic conditions to form the desired pyrazole derivative .

Industrial Production Methods: Industrial production of pyrazole derivatives often employs one-pot multicomponent reactions, which are efficient and cost-effective. These methods may involve the use of transition-metal catalysts or photoredox reactions to enhance the yield and selectivity of the desired product .

Chemical Reactions Analysis

Types of Reactions: 5-Nitro-1-propyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Reduction: 5-amino-1-propyl-1H-pyrazole.

    Substitution: Derivatives with different functional groups replacing the nitro group.

    Cyclization: Fused heterocyclic compounds

Scientific Research Applications

5-Nitro-1-propyl-1H-pyrazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 5-Nitro-1-propyl-1H-pyrazole is unique due to its specific combination of a nitro group and a propyl group, which imparts distinct chemical reactivity and biological activities compared to other pyrazole derivatives .

Properties

IUPAC Name

5-nitro-1-propylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-2-5-8-6(9(10)11)3-4-7-8/h3-4H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYVUOKAQZXKGML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CC=N1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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